molecular formula C8H3I2NO2 B14885311 4,6-Diiodo-1H-indole-2,3-dione

4,6-Diiodo-1H-indole-2,3-dione

Cat. No.: B14885311
M. Wt: 398.92 g/mol
InChI Key: MITWWVXIEJFKMT-UHFFFAOYSA-N
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Description

4,6-Diiodo-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The compound’s unique structure, featuring two iodine atoms at positions 4 and 6, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-1H-indole-2,3-dione typically involves the iodination of 1H-indole-2,3-dione. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diiodo-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield deiodinated or partially deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized indole compounds.

Scientific Research Applications

4,6-Diiodo-1H-indole-2,3-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer and microbial infections.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Diiodo-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

  • 4,6-Difluoro-1H-indole-2,3-dione
  • 4,6-Dichloro-1H-indole-2,3-dione
  • 4,6-Dibromo-1H-indole-2,3-dione

Comparison: Compared to its halogenated analogs, 4,6-Diiodo-1H-indole-2,3-dione exhibits unique reactivity due to the larger atomic size and higher polarizability of iodine atoms. This results in distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H3I2NO2

Molecular Weight

398.92 g/mol

IUPAC Name

4,6-diiodo-1H-indole-2,3-dione

InChI

InChI=1S/C8H3I2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)

InChI Key

MITWWVXIEJFKMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)I)I

Origin of Product

United States

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